![molecular formula C24H21NO5 B2753523 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid CAS No. 2125396-31-6](/img/structure/B2753523.png)
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in solid-phase peptide synthesis. The Fmoc group is removed during the synthesis process under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a methoxy carbonyl group, which is further attached to an amino methyl group. This is then attached to a 2-methoxybenzoic acid group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 355.38 g/mol . The compound’s InChI string isCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
.
Scientific Research Applications
- Fmoc Protection : The compound’s Fmoc (fluoren-9-ylmethoxy)carbonyl group is widely used in peptide chemistry. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). Fmoc-amino acids are stable, crystalline, and compatible with standard SPPS protocols .
- Amino Acid Azides : Derived from Fmoc-protected amino acids, Fmoc amino acid azides are valuable coupling agents in peptide synthesis. They enable efficient amide bond formation and are stable both at room temperature and during washing operations .
Peptide Chemistry and Solid-Phase Synthesis
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with similar structures are often used as coupling agents in peptide synthesis , indicating that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in peptide synthesis , it may be involved in protein synthesis and metabolism pathways.
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function within cells.
properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-12-15(10-11-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXVKHYFGQWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.